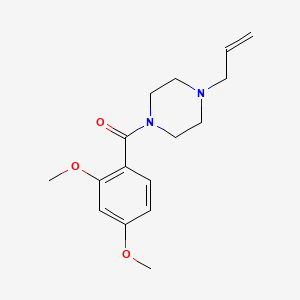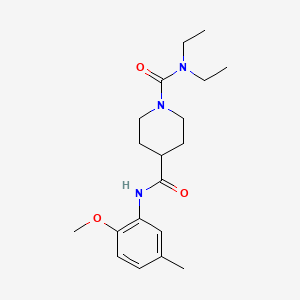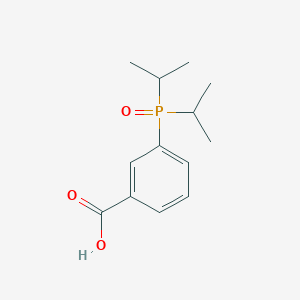
1-allyl-4-(2,4-dimethoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-4-(2,4-dimethoxybenzoyl)piperazine, also known as ADMBP, is a synthetic compound that belongs to the family of piperazine derivatives. It has been the subject of scientific research due to its potential pharmacological properties. ADMBP has been found to have a wide range of biological activities, including antitumor, antifungal, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 1-allyl-4-(2,4-dimethoxybenzoyl)piperazine is not fully understood, but it is believed to involve the inhibition of cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase II. This compound has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-allyl-4-(2,4-dimethoxybenzoyl)piperazine in lab experiments is its broad range of biological activities. It has been found to have antitumor, antifungal, and antibacterial properties, making it a potentially useful compound for the development of new drugs. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-allyl-4-(2,4-dimethoxybenzoyl)piperazine. One area of interest is the development of new drugs based on this compound. Researchers are also exploring the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the mechanism of action of this compound, which could lead to a better understanding of its pharmacological properties.
Synthesemethoden
The synthesis of 1-allyl-4-(2,4-dimethoxybenzoyl)piperazine involves the reaction of 1-allylpiperazine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
1-allyl-4-(2,4-dimethoxybenzoyl)piperazine has been extensively studied for its potential use in the treatment of various diseases. It has been found to have antitumor activity against several types of cancer, including breast, lung, and colon cancer. This compound has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-7-17-8-10-18(11-9-17)16(19)14-6-5-13(20-2)12-15(14)21-3/h4-6,12H,1,7-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYCSMNQBQFSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5437429.png)
![N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5437432.png)
![1-[(5-ethyl-1-benzofuran-3-yl)acetyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5437437.png)




![(4R)-4-(4-{[(anilinocarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5437488.png)
![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5437499.png)
amine dihydrochloride](/img/structure/B5437502.png)
![4-{3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5437507.png)
![6-(5-bromo-2-furyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5437508.png)
![N-(3-phenylpropyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5437516.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5437517.png)